molecular formula C5H7NS B7760920 2-Thiophenemethylamine CAS No. 55230-88-1

2-Thiophenemethylamine

Cat. No. B7760920
CAS RN: 55230-88-1
M. Wt: 113.18 g/mol
InChI Key: FKKJJPMGAWGYPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Thiophenemethylamine is involved in the synthesis of various compounds. For instance, it is used in the preparation of naphthalene-thiophene hybrid molecules and fluorescent Pd2+ sensors . It is also a reactant involved in studies of organocatalyzed asymmetric reductive amination of ketones .


Molecular Structure Analysis

The molecular structure of 2-Thiophenemethylamine consists of a thiophene ring attached to a methylamine group . The molecular weight of the compound is 113.181 .


Chemical Reactions Analysis

2-Thiophenemethylamine is a reactant involved in the synthesis of triazole-linked-thiopene conjugates . It is also used in the preparation of naphthalene-thiophene hybrid molecules .


Physical And Chemical Properties Analysis

2-Thiophenemethylamine is a liquid with a density of 1.103 g/mL at 25 °C . It has a boiling point of 95-99 °C/28 mmHg .

Scientific Research Applications

Triazole-Linked-Thiophene Conjugates

2-Thiophenemethylamine serves as a crucial reactant in the synthesis of triazole-linked-thiophene conjugates. These conjugates find applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices. The incorporation of thiophene moieties enhances the electronic properties of these conjugates, making them valuable for organic photovoltaics, light-emitting diodes (LEDs), and field-effect transistors (FETs) .

Biomimetic Models for Metal Detoxification and Oxidative Stress

Researchers utilize 2-Thiophenemethylamine as a biomimetic model to study metal detoxification and oxidative stress. Metallothioneins are metal-binding proteins involved in cellular detoxification processes. By mimicking their behavior, scientists gain insights into metal homeostasis, metal-induced toxicity, and potential therapeutic strategies for metal-related diseases .

Organocatalyzed Asymmetric Reductive Amination of Ketones

In organic synthesis, 2-Thiophenemethylamine acts as a reactant in studies related to organocatalyzed asymmetric reductive amination of ketones. This reaction allows for the efficient synthesis of chiral amines, which have applications in pharmaceuticals, agrochemicals, and natural product synthesis. The asymmetric nature of this process is essential for obtaining enantiopure compounds .

Ligand Replacement in Hybrid Solar Cells

Recent research suggests that 2-Thiophenemethylamine can serve as a potential ligand replacement in poly(3-hexylthiophene)/CdSe hybrid solar cells. By modifying the ligands on semiconductor nanoparticles, scientists aim to enhance charge transport and improve device performance. This application bridges materials chemistry and renewable energy technology .

Hybrid Molecule Synthesis

The compound has been employed in the preparation of a naphthalene-thiophene hybrid molecule, specifically (Z)-1-((thiophen-2-ylmethylamino)methylene)naphthalen-2(1H)-one. Such hybrid molecules often exhibit interesting optical and electronic properties, making them relevant for molecular electronics, sensors, and light-emitting materials .

Solubility and Storage Considerations

2-Thiophenemethylamine is easily soluble in ethanol and chloroform. However, it is air-sensitive and should be stored under dry inert gas to prevent degradation. Researchers should handle it with care and protect it from exposure to air .

Safety and Hazards

2-Thiophenemethylamine is a combustible liquid that causes severe skin burns and eye damage . It is advised to avoid breathing its vapors or mists, and to avoid getting it in eyes, on skin, or on clothing . In case of contact, immediate medical attention is required .

properties

IUPAC Name

thiophen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h1-3H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKJJPMGAWGYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075343
Record name 2-Thiophenemethylamine
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Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophenemethylamine

CAS RN

27757-85-3, 7404-63-9, 55230-88-1
Record name 2-Thiophenemethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Thienylmethyl)ammonium chloride
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Record name (2-Thienylmethyl)amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophenemethanamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenemethylamine
Source EPA DSSTox
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Record name (2-thienylmethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
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Record name (2-thienylmethyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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